Quinazoline-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1231761-03-7 |
|---|---|
Molecular Formula |
C9H5N3 |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
quinazoline-6-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H |
InChI Key |
XAIQADWTFHMCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1C#N |
Origin of Product |
United States |
Synthetic Methodologies for Quinazoline 6 Carbonitrile and Its Chemical Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of the quinazoline (B50416) core have been well-established for over a century and can be adapted for the preparation of quinazoline-6-carbonitrile by utilizing appropriately substituted starting materials.
Niementowski Quinazoline Synthesis for Related Derivatives
The Niementowski quinazoline synthesis is a classical method that involves the reaction of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline. wikipedia.orgdrugfuture.com For the synthesis of derivatives related to this compound, this would typically involve 2-amino-4-cyanobenzoic acid as the starting material. The reaction proceeds by heating the substituted anthranilic acid with an appropriate amide, leading to the formation of the quinazolinone ring system. While this method is straightforward, it often requires high temperatures and can result in moderate yields.
A variation of this approach involves the use of 2-aminobenzonitrile (B23959) and acyl chlorides under microwave irradiation or ultrasonic conditions, which can be considered a modification of the Niementowski-like reaction. ujpronline.com
Table 1: Examples of Niementowski-type Synthesis for Quinazolinone Derivatives
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | Acyl Chlorides | Yb(OTf)3, Microwave/Ultrasound | 4(3H)-Quinazolinone derivatives | Good to Excellent | ujpronline.com |
| Anthranilic Acid | Amides | High Temperature | 4-Oxo-3,4-dihydroquinazolines | Variable | wikipedia.orgdrugfuture.com |
Bischler's Synthesis Pathways
The Bischler–Napieralski reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. organic-chemistry.orgwikipedia.org It is important to note that this reaction is primarily used for the synthesis of isoquinoline (B145761) and not quinazoline scaffolds. The nature of the starting materials and the resulting ring system are distinct from those required for quinazoline synthesis. Therefore, the Bischler synthesis is not a direct or common pathway for the formation of this compound.
Riedel's Synthetic Strategies
The Riedel synthesis provides a route to quinazolines from the reaction of an o-nitrobenzaldehyde with an amide in the presence of a reducing agent. While specific examples for this compound are not abundant in readily available literature, the strategy could theoretically be applied using 4-cyano-2-nitrobenzaldehyde as a key starting material. The reduction of the nitro group in situ, followed by condensation with the amide and subsequent cyclization, would lead to the formation of the 6-cyanoquinazoline ring.
Cyclization Reactions in this compound Formation
Cyclization reactions are fundamental to the formation of the quinazoline ring. A common strategy involves the cyclization of a 2-amino-substituted benzene (B151609) derivative that already contains the necessary atoms for the pyrimidine (B1678525) ring, or a precursor that can be converted in situ. For the synthesis of this compound, this often involves starting materials like 2-amino-4-cyanobenzonitrile or related compounds.
For instance, 2-amino-4-iminoquinazolines can be synthesized from the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by an acid. mdpi.com Another approach is the cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates, which provides an efficient route to N(4)-substituted 2,4-diaminoquinazolines. organic-chemistry.orgnih.gov This method involves a tandem condensation of the cyanoimidate with an amine, followed by reduction and cyclization.
Table 2: Cyclization Reactions for Substituted Quinazolines
| Starting Material(s) | Reagents/Conditions | Product Type | Reference |
| 2-Aminobenzonitriles, N-Benzyl Cyanamides | Hydrochloric Acid | 2-Amino-4-iminoquinazolines | mdpi.com |
| Methyl N-Cyano-2-nitrobenzimidates, Amines | Iron-HCl | N(4)-Substituted 2,4-diaminoquinazolines | organic-chemistry.orgnih.gov |
| ortho-Fluorobenzamides, Amides | Cs2CO3, DMSO | 2,3-Disubstituted quinazolin-4-ones | nih.gov |
Annulation Reactions for this compound Scaffolds
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool for constructing the quinazoline scaffold. These reactions often utilize transition metal catalysts to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds.
A [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid, can produce 2-aminoquinazoline (B112073) derivatives. mdpi.com The Robinson annulation, a classic method combining a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring, is conceptually related but typically used for carbocyclic systems and not directly for quinazoline synthesis. masterorganicchemistry.com More relevant are 1,6-addition-based annulation reactions and [3+2]-annulation reactions with nitroalkenes, which have been explored for the synthesis of various nitrogen-containing heterocycles. chim.itchim.it
Modern and Sustainable Synthetic Techniques
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of quinazolines. These modern techniques often offer advantages such as shorter reaction times, higher yields, and the use of less hazardous reagents.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to quinazoline synthesis has been extensively reviewed. nih.govfrontiersin.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. For example, the microwave-assisted reaction of 2-aminobenzonitrile with acyl chlorides in the presence of Yb(OTf)3 provides an efficient route to 4(3H)-quinazolines. ujpronline.com Similarly, the synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles has been achieved through a microwave-assisted Dimroth rearrangement. nih.gov
Metal-catalyzed reactions play a crucial role in modern quinazoline synthesis. Catalysts based on palladium, copper, iron, and other transition metals are used to facilitate a variety of transformations, including C-H activation, cross-coupling, and cyclization reactions. frontiersin.org For instance, a magnetically recoverable palladium catalyst has been developed for the multicomponent synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org Iron-catalyzed cyclization of 2-halobenzoic acids with amidines under microwave irradiation in water also presents a green and efficient method. sci-hub.catrsc.org
Green chemistry principles are increasingly being applied to the synthesis of quinazolines. This includes the use of environmentally benign solvents like water or deep eutectic solvents, the development of catalyst-free reactions, and the use of renewable starting materials. jnanoworld.comfrontiersin.orgnih.govtandfonline.com For example, a metal-free synthesis of 2-substituted quinazolines has been developed through the oxidative condensation of o-aminobenzylamines and benzylamines using a salicylic (B10762653) acid-based organocatalyst and atmospheric oxygen. frontiersin.orgnih.gov
Table 3: Modern and Sustainable Synthetic Approaches to Quinazoline Derivatives
| Method | Catalyst/Reagents | Key Features | Product Type | Reference |
| Microwave-Assisted Synthesis | Yb(OTf)3 | Rapid, high yields | 4(3H)-Quinazolinones | ujpronline.com |
| Microwave-Assisted Synthesis | Iron Catalyst | Green solvent (water), rapid | Quinazolinones | sci-hub.catrsc.org |
| Metal-Catalyzed MCR | Magnetic Palladium Catalyst | Sustainable, recyclable catalyst | 2-Aryl quinazolin-4(3H)-ones | frontiersin.org |
| Metal-Free Oxidation | Salicylic Acid Organocatalyst, O2 | Green, atom-economical | 2-Substituted quinazolines | frontiersin.orgnih.gov |
| Green Synthesis | Nano-In2O3 catalyst | Water/ethanol (B145695) solvent | Substituted quinazolines | jnanoworld.com |
Microwave-Assisted Synthesis for this compound Analogues
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. In the realm of quinazoline synthesis, microwave assistance has been successfully employed. For instance, a variety of N-aryl heterocyclic substituted-4-aminoquinazoline compounds have been synthesized from 4-chloroquinazoline (B184009) and aryl heterocyclic amines under microwave irradiation in 2-propanol. nih.gov This method offers a significant improvement over classical approaches, which typically require long reaction times and result in lower yields. nih.gov
A notable application of microwave-assisted synthesis in the context of quinazoline-carbonitriles is the preparation of 4-aminoquinazolines from anthranilonitrile and various aromatic nitriles. researchgate.net This solvent-free reaction, conducted in the presence of a catalytic amount of potassium t-butoxide, proceeds rapidly in a domestic microwave oven, affording the desired products in good to excellent yields. researchgate.net While not exclusively focused on the 6-carbonitrile isomer, this method highlights the potential for microwave-assisted synthesis in constructing the quinazoline-carbonitrile framework.
Table 1: Comparison of Classical and Microwave-Assisted Synthesis of N-arylheterocyclic substituted-4-aminoquinazolines nih.gov
| Method | Reaction Time | Yield |
| Classical (Reflux in 2-propanol) | 12 hours | Low |
| Microwave (60W in 2-propanol) | 20 minutes | High |
Ultrasound-Promoted Reaction Protocols
Ultrasound irradiation is another green chemistry technique that can enhance chemical reactivity through acoustic cavitation. This method has been applied to the synthesis of various heterocyclic compounds, including quinazoline derivatives. An environmentally friendly and mild Bischler cyclization has been developed to access quinazolines with diverse substitutions using ultrasound. nih.gov This approach has been utilized to prepare a library of quinazoline derivatives, demonstrating its broad applicability. nih.gov While specific examples for this compound are not prevalent, the general success of ultrasound in promoting quinazoline synthesis suggests its potential for the formation of this specific isomer. The use of ultrasound can lead to higher yields and shorter reaction times compared to traditional methods. nih.gov
Multi-Component Reactions (MCRs) in Quinazoline-carbonitrile Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy.
Reactions Involving Aldehydes, Cycloketones, and Cyanoamides
A significant advancement in the synthesis of quinazoline-carbonitriles involves a four-component reaction of aldehydes, cycloketones, and cyanoamides. This method, performed under microwave irradiation, allows for the facile synthesis of substituted quinazoline-carbonitriles. nih.gov The reaction proceeds by mixing the four reactants with potassium carbonate in ethylene (B1197577) glycol. nih.gov This approach is particularly valuable as it allows for the construction of complex quinazoline structures in a single step from readily available starting materials.
Coupling of Aromatic Aldehydes and 2-Aminobenzophenone (B122507)
The coupling of aromatic aldehydes and 2-aminobenzophenone derivatives is a common strategy for the synthesis of 2,4-disubstituted quinazolines. Various catalytic systems and reaction conditions have been explored for this transformation. A catalyst- and solvent-free synthesis of quinazoline derivatives has been reported from aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) under microwave heating conditions. nih.gov This method is effective for a wide range of electron-deficient and electron-rich benzaldehydes, providing the target quinazolines in good to excellent yields within minutes. nih.gov Another approach utilizes 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst for the one-pot reaction of aromatic or hetero-aromatic aldehydes with 2-aminobenzophenone in the presence of ammonium acetate under mild conditions. researchgate.net
One-Pot Synthetic Procedures
One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods have been developed for the synthesis of quinazoline derivatives. For example, a one-pot, three-component reaction of 2-amino benzophenones, an aldehyde, and urea (B33335) under aerobic oxidation conditions provides 2,4-disubstituted quinazolines in significant yields. nih.gov Similarly, new quinazoline derivatives have been prepared by a one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation, leading to high yields and shorter reaction times. nih.gov
Solvent-Free and Aqueous Media Syntheses
The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal of green chemistry.
Solvent-free conditions have been successfully applied to the synthesis of quinazoline derivatives. For instance, the reaction of anthranilic acid with various amides in the presence of montmorillonite (B579905) K-10 clay as a catalyst proceeds efficiently under solvent-free conditions to yield quinazolin-4(3H)-one derivatives. slideshare.net As mentioned earlier, the microwave-assisted synthesis of 4-aminoquinazolines from anthranilonitrile and aromatic nitriles is also a solvent-free process. researchgate.net
The use of water as a reaction medium is highly desirable due to its environmental benignity and low cost. A versatile and practical "on-water" protocol has been developed for the synthesis of quinazolinones from o-bromobenzonitriles, aldehydes, and aqueous ammonia. nih.gov This method highlights the potential for conducting quinazoline synthesis in an environmentally friendly manner.
Catalytic Strategies in this compound Synthesis
Catalysis is central to the efficient synthesis of the quinazoline framework. Various strategies have been developed that leverage the unique properties of transition metals and Lewis acids to promote the necessary bond formations, often through cascade or one-pot reactions that enhance atom economy and reduce synthetic steps.
Transition Metal-Catalyzed Reactions
Transition metals play a pivotal role in modern organic synthesis, and the construction of the quinazoline ring is no exception. Catalysts based on palladium, copper, zinc, and iron are particularly prominent, enabling a range of transformations from cross-coupling to oxidative cyclization.
Palladium catalysis is a powerful tool for the synthesis of quinazolines and their derivatives, often starting from readily available 2-aminobenzonitriles. These precursors are ideal for producing this compound, as the nitrile group on the aniline (B41778) ring becomes the C6-substituent in the final product.
One notable method is a three-component tandem reaction involving a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid. rsc.org This approach allows for the construction of diverse quinazolines with substitutions at the 2 and 4 positions. The reaction demonstrates good functional group tolerance, even accommodating bromo and iodo groups for further synthetic modifications. rsc.org
Another significant palladium-catalyzed route is the cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides through a carbonylation reaction. organic-chemistry.orgrsc.org This process involves a sequence of aminocarbonylation of the aryl bromide, hydration of the nitrile on the 2-aminobenzonitrile precursor, and subsequent cyclization to form the quinazolinone ring. organic-chemistry.org The use of carbon monoxide as a C1 source is a key feature of this transformation. nih.gov
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Pd-catalyst | Quinazolines | Three-component tandem reaction; good functional group tolerance. rsc.org |
| 2-Aminobenzonitriles, Aryl bromides, CO | Pd(OAc)2 / BuPAd2 | Quinazolinones | Cascade reaction involving carbonylation, hydration, and cyclization. organic-chemistry.orgrsc.orgnih.gov |
Copper catalysts offer a cost-effective and efficient alternative for the synthesis of quinazoline derivatives, including those derived from 2-aminobenzonitrile precursors. These methods often proceed via oxidative cyclization pathways.
An effective strategy involves the copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols. nih.gov This reaction uses air as the sole oxidant, making it an environmentally benign process. It exhibits high tolerance for various functional groups, affording a wide array of products in good to excellent yields. nih.gov
Another approach is the one-pot synthesis of o-methoxy-protected quinazolines via the copper-benzotriazole (Cu-BtH)-catalyzed intramolecular electrophilic cyclization of N-arylimines. nih.gov These imines are formed in situ from the reaction of 2-aminobenzonitriles and aldehydes in the presence of methanol. nih.gov The reaction proceeds in moderate to excellent yields. nih.gov This method is significant as it represents the first approach for synthesizing o-alkoxy-protected quinazolines directly from 2-aminobenzonitriles. nih.gov
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| 2-Aminobenzonitriles, Benzyl alcohols | Cu-catalyst, Air (oxidant) | Quinazolinones | Tandem oxidative process with high functional-group tolerance. nih.gov |
| 2-Aminobenzonitriles, Aldehydes, Methanol | Cu-BtH | o-Methoxy-protected quinazolines | One-pot intramolecular electrophilic cyclization. nih.gov |
Zinc compounds can function as effective mediators or catalysts in the synthesis of quinazoline scaffolds. While direct zinc-catalyzed cyclizations of 2-aminobenzonitriles are less common, zinc plays a crucial role in multi-step or tandem reactions.
For instance, zinc chloride (ZnCl₂) has been employed as a catalytic additive in the Phenyliodine(III) diacetate (PIDA)-mediated synthesis of 2-substituted quinazolines from 2-aminobenzylamine and various nitriles. nih.gov In this reaction, the coordination of the Lewis acidic ZnCl₂ with the cyano group of the nitrile substrate is proposed to facilitate the subsequent reaction steps that lead to the formation of the quinazoline ring. nih.gov This strategy is notable for its mild, room-temperature conditions and the absence of transition-metal catalysts. nih.gov
In a different approach, a relay catalysis system involving Rh(III) and Zn(II) has been used to prepare quinazoline N-oxides from ketoximes and 1,4,2-dioxazol-5-ones. The process involves an initial Rh(III)-catalyzed C-H activation and amidation, followed by a Zn(II)-catalyzed cyclization to form the final product.
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| 2-Aminobenzylamine, Nitriles | PIDA / cat. ZnCl₂ | 2-Substituted quinazolines | ZnCl₂ acts as a Lewis acid to activate the nitrile. nih.gov |
| Ketoximes, 1,4,2-Dioxazol-5-ones | Rh(III) catalyst, Zn(II) catalyst | Quinazoline N-oxides | Relay catalysis where Zn(II) promotes the cyclization step. |
Iron, being an earth-abundant and low-cost metal, provides an attractive platform for developing sustainable catalytic syntheses of quinazolines. Iron-catalyzed reactions often involve oxidative C-H functionalization.
A notable example is the FeCl₂-catalyzed synthesis of 2,4-disubstituted quinazolines. The process starts with the reaction of readily available 2-alkylamino benzonitriles with organometallic reagents (like Grignard or organolithium reagents) to form 2-alkylamino N-H ketimine intermediates. nih.gov These intermediates then undergo an iron-catalyzed C(sp³)-H oxidation of the alkyl group, followed by intramolecular C-N bond formation and aromatization to yield the quinazoline product. nih.gov This method uses tert-BuOOH as the terminal oxidant and provides a wide variety of quinazolines in good to excellent yields.
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| 2-Alkylamino benzonitriles, Organometallic reagents | FeCl₂, tert-BuOOH | 2,4-Disubstituted quinazolines | Involves C(sp³)-H oxidation and intramolecular C-N bond formation. nih.gov |
Lewis Acid-Catalyzed Approaches
Lewis acid catalysis offers a transition-metal-free alternative for quinazoline synthesis. These reactions typically involve the activation of carbonyl or nitrile groups to facilitate cyclization.
An efficient method for synthesizing 2,4-disubstituted quinazolines involves the Lewis acid-catalyzed activation of nitriles. In a microwave-assisted, solvent-free reaction, 2-aminophenyl carbonyl compounds react with nitriles in the presence of trimethylsilyltrifluoromethane sulfonate (TMSOTf) as the catalyst. The nitrile serves as the nitrogen source, and an amidine intermediate is proposed to form before undergoing intramolecular cyclization.
Another approach is the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-aminobenzonitriles, which yields 2-amino-4-iminoquinazolines. This method, using hydrochloric acid as a mediator, demonstrates the utility of Brønsted/Lewis acid catalysis in constructing the quinazoline core from cyano-functionalized precursors.
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
|---|---|---|---|
| 2-Aminophenyl carbonyl compounds, Nitriles | TMSOTf | 2,4-Disubstituted quinazolines | Microwave-assisted, solvent-free activation of nitriles. |
| 2-Aminobenzonitriles, N-Benzyl cyanamides | HCl | 2-Amino-4-iminoquinazolines | Acid-mediated [4+2] annulation. |
Application of Ionic Liquids as Catalyst-Solvent Systems
The use of ionic liquids (ILs) as catalyst-solvent systems represents a significant advancement in the green synthesis of quinazoline derivatives, including structures related to this compound. Ionic liquids are favored for their unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable structures, which allow them to act as both solvents and catalysts. mdpi.com
A greener approach for synthesizing quinazoline intermediates has been developed using an acidic ionic liquid that functions as both an intrinsic reaction catalyst and a solvent. rsc.orgresearchgate.net This method offers several advantages, including self-catalysis, a straightforward workup process, reduced reaction times, and environmental friendliness. rsc.org Basic imidazolium-based ionic liquids have also demonstrated excellent catalytic properties in the synthesis of quinazolinones in aqueous media, owing to their combined basicity and surfactivity. nih.govrsc.org These ionic liquids can decrease the interfacial tension of the solvent and form micelles, which encapsulate hydrophobic reactants and increase their contact with catalytic sites. nih.govrsc.org
In the context of synthesizing precursors to nitrile-substituted quinazolines, such as those derived from o-aminobenzonitriles, ionic liquids have proven effective. For instance, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) can catalyze the conversion of CO2 and o-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at atmospheric pressure with high yields. mdpi.com The catalytic activity of the ionic liquid is crucial for this transformation. mdpi.com Similarly, basic ionic liquids like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim][OH]) are used to enhance the reactivity of the amino group on o-aminobenzonitriles for CO2 conversion. mdpi.com
The selection of the ionic liquid can be tailored for specific applications by modifying its structure. nih.gov This tunability allows for the optimization of reaction conditions to achieve high yields and selectivity for the desired quinazoline derivatives.
Table 1: Application of Ionic Liquids in Quinazoline Synthesis
| Ionic Liquid Catalyst | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Acidic Ionic Liquid | Aromatic/aliphatic nitriles | Quinazoline intermediates | Self-catalysis, easy workup, short reaction time rsc.org |
| Basic Imidazolium-based ILs | 2-aminobenzonitrile, cyclohexanone | Quinazolinone | Excellent surfactivity and basicity, recyclable system nih.govrsc.org |
| [Bmim][OAc] | o-aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Acts as both solvent and catalyst, high yields mdpi.com |
| [Bmim][OH] | o-aminobenzonitriles, CO2 | Quinazoline-2,4(1H,3H)-diones | Enhances reactivity of the amino group mdpi.com |
Mechanistic Investigations of this compound Formation
Oxidative Cyclization Mechanisms
Oxidative cyclization is a common and efficient method for the synthesis of the quinazoline core. These reactions typically involve the cyclization of precursors followed by an oxidation step to form the aromatic quinazoline ring. researchgate.net
One proposed mechanism involves a two-step aerobic oxidative cyclization: (i) chemical cyclization and (ii) chemoenzymatic oxidation. researchgate.net For instance, the cyclization of 2-aminobenzamides with aldehydes, followed by the oxidation of the resulting aminal intermediate, is a typical route. nih.govrsc.org While traditional methods use stoichiometric amounts of oxidants like KMnO4 or MnO2, newer protocols focus on more environmentally benign options. nih.govrsc.org
An electro-oxidative tandem cyclization of primary alcohols with 2-aminobenzamides, promoted by K2S2O8, has been developed. nih.govrsc.org This method proceeds under undivided electrolytic conditions without the need for a transition metal or a base. nih.govrsc.org The proposed mechanism suggests that water can be oxidized at the anode to a hydroxyl radical. nih.govrsc.org This radical then engages in a cross-coupling reaction to facilitate the formation of the quinazoline ring. nih.govrsc.org
Visible-light-mediated oxidative C(sp3)-C(sp2) bond formation is another modern approach. nih.gov In one example, the reaction of 2-aminobenzylamines with α-ketoacids in the presence of an organic dye photocatalyst under blue-light LED irradiation yields quinazolines. nih.gov The proposed mechanism involves the generation of a radical intermediate, followed by oxidation and cyclization. nih.gov
C–N and C–C Bond Formation and Cleavage Strategies
The synthesis of the quinazoline ring system inherently involves the strategic formation of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds. Various catalytic systems have been developed to facilitate these transformations efficiently.
Transition metal-catalyzed reactions are prominent in this area. For example, a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazolines. organic-chemistry.org This method showcases broad substrate scope and good chemoselectivity. nih.gov Copper-catalyzed one-pot procedures have also been reported for the preparation of substituted quinazolines from 2-ethynylanilines and benzonitriles, involving the cleavage of a carbon-carbon triple bond and the formation of new C–N and C–C bonds. nih.gov
Decarboxylative coupling has emerged as a powerful strategy for C–C bond formation, providing an alternative to traditional cross-coupling reactions that often require preformed organometallic reagents. rsc.org This approach can be applied to the synthesis of complex organic molecules.
Furthermore, iodine-promoted oxidative C–C bond formation from C(sp3)–H and C(sp2)–H bonds has been used to construct quinazolines from N,N'-disubstituted amidines. nih.govnih.gov This method is practical and can be performed on a gram scale. nih.gov
Table 2: Strategies for C–N and C–C Bond Formation in Quinazoline Synthesis
| Strategy | Catalytic System/Reagent | Bond(s) Formed | Key Features |
|---|---|---|---|
| Three-component Tandem Reaction | Palladium | C-N, C-C | Broad substrate scope, good chemoselectivity organic-chemistry.org |
| One-pot Tandem Reaction | Copper | C-N, C-C | Utilizes O2 as the sole oxidant nih.gov |
| Oxidative C-C Bond Formation | I2/KI | C-C | Environmentally benign, scalable nih.govnih.gov |
| Dehydrogenative Coupling | Ruthenium | C-N | Forms quinazolines from 2-aminophenyl ketones and amines marquette.edu |
Rearrangement Reactions (e.g., Dimroth Rearrangement in Related Systems)
The Dimroth rearrangement is a significant reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic nitrogen atoms within certain heterocyclic rings, such as 1,2,3-triazoles. wikipedia.org While not a direct synthesis of the quinazoline core itself, this rearrangement is a powerful tool for modifying substituted quinazolines.
In the context of quinazoline synthesis, the Dimroth rearrangement has been utilized to prepare 4-anilinoquinazolines. nih.gov For instance, the microwave-assisted condensation of 5-nitroanthranilonitrile followed by a Dimroth rearrangement provides a rapid and efficient route to 4-anilino-6-nitroquinazolines. nih.gov This approach has been successfully applied to the multi-gram scale synthesis of complex molecules. nih.govresearchgate.net
The mechanism of the Dimroth rearrangement typically involves a ring-opening to an intermediate, followed by rotation and subsequent ring-closure to yield the rearranged product. wikipedia.org In the case of certain 1-alkyl-2-iminopyrimidines, the rearrangement proceeds through the addition of water, ring-opening of the resulting hemiaminal to an aminoaldehyde, and then ring closure. wikipedia.org The development of Dimroth rearrangement routes has been crucial in the synthesis of pharmaceutical compounds with an aminoquinazoline motif, offering high yields and avoiding late-stage impurities. acs.org
Radical-Mediated Pathways
Radical-mediated reactions have gained prominence in the synthesis of heterocyclic compounds, including quinazolines, due to their mild reaction conditions and unique reactivity.
Manganese/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides and methyl carbazate (B1233558) has been reported for the synthesis of quinazoline-2-carboxylates. mdpi.com Control experiments using radical quenchers like TEMPO have supported the radical-mediated mechanism in various quinazoline syntheses. mdpi.com
Another example involves the use of (NH4)2S2O8 as an oxidant, which is believed to proceed through a radical mechanism involving the formation of the sulfate (B86663) radical anion (SO4•−) via thermolytic homolysis. researchgate.net This radical can then initiate the desired cyclization cascade.
A metal-free approach for synthesizing quinazolines from 2-(aminoaryl)alkanone O-phenyl oximes and aldehydes under microwave irradiation has been developed. frontiersin.org This protocol is notable for not requiring any initiators, and it is believed to proceed through a radical-mediated pathway. frontiersin.org
Chemical Reactivity and Derivatization Strategies of Quinazoline 6 Carbonitrile
Functional Group Transformations of the Carbonitrile Moiety
The carbonitrile (or cyano) group is a highly versatile functional group in organic synthesis, capable of undergoing a range of transformations. nih.gov
The carbonitrile group of quinazoline-6-carbonitrile can be hydrolyzed to either a carboxylic acid or a primary amide, depending on the reaction conditions. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with an aqueous acid such as hydrochloric acid or sulfuric acid, the nitrile is completely hydrolyzed to a carboxylic acid. libretexts.org The reaction proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.comorganicchemistrytutor.com The intermediate amide is also hydrolyzed under these conditions to the corresponding carboxylic acid, quinazoline-6-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgorganicchemistrytutor.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the nitrile group can be hydrolyzed. Milder conditions may yield the primary amide, quinazoline-6-carboxamide, whereas more vigorous conditions (e.g., higher temperatures or prolonged reaction times) will lead to the carboxylate salt. organicchemistrytutor.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₃O⁺, Δ | Quinazoline-6-carboxylic acid |
| Basic Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ | Quinazoline-6-carboxylic acid |
| Partial Hydrolysis | H₂O₂, base (e.g., NaOH) | Quinazoline-6-carboxamide |
The electrophilic carbon atom of the carbonitrile group is susceptible to attack by various nucleophiles. ucalgary.ca
Reduction to Amines: The carbonitrile can be reduced to a primary amine, (quinazoline-6-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orgchemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with a Grignard reagent, followed by an aqueous workup, would produce a 6-acylquinazoline derivative. libretexts.org
| Nucleophile | Reagents and Conditions | Product |
| Hydride (H⁻) | 1. LiAlH₄, Et₂O 2. H₂O | (Quinazoline-6-yl)methanamine |
| Grignard Reagent (R-MgX) | 1. R-MgX, Et₂O 2. H₃O⁺ | 6-Acylquinazoline |
| Organolithium Reagent (R-Li) | 1. R-Li, Et₂O 2. H₃O⁺ | 6-Acylquinazoline |
Substitution Reactions on the Quinazoline (B50416) Core
The quinazoline ring system has a complex reactivity pattern due to the presence of the electron-deficient pyrimidine (B1678525) ring and the electron-rich benzene (B151609) ring.
In the quinazoline ring, the benzene portion is more susceptible to electrophilic aromatic substitution than the pyrimidine ring. wikipedia.org The general order of reactivity for electrophilic attack on the unsubstituted quinazoline is 8 > 6 > 5 > 7. wikipedia.orgnih.gov
The presence of the carbonitrile group at the 6-position, which is an electron-withdrawing and meta-directing group, will influence the regioselectivity of further electrophilic substitutions. wikipedia.org Therefore, incoming electrophiles would be directed to positions 5 and 7 (meta to the nitrile group). However, the inherent reactivity of the quinazoline ring strongly favors substitution at the 8-position. The outcome of an electrophilic aromatic substitution on this compound would thus depend on the specific reaction conditions and the nature of the electrophile, with potential for a mixture of products. For instance, nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.gov A similar reaction on this compound would likely introduce a nitro group at the 8-position, influenced by the directing effect of the ring system itself.
| Electrophilic Reaction | Typical Reagents | Predicted Major Product Position |
| Nitration | HNO₃, H₂SO₄ | 8-Nitrothis compound |
| Halogenation | Br₂, FeBr₃ | 8-Bromothis compound |
| Sulfonation | SO₃, H₂SO₄ | This compound-8-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Position 8 |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Position 8 |
The nitrogen atoms of the quinazoline ring, particularly N3, are basic and can undergo reactions with electrophiles. wikipedia.org Alkylation, for example, can occur at the N3 position. This reaction introduces a substituent on the nitrogen atom, forming a quinazolinium salt. nih.gov
Positions 2 and 4: These positions in the pyrimidine ring are electron-deficient and are prime sites for nucleophilic attack, especially if a good leaving group such as a halogen is present. wikipedia.org For instance, 2,4-dichloroquinazolines readily undergo nucleophilic aromatic substitution (SNAr) with amines, where the substitution often occurs regioselectively at the 4-position. nih.govmdpi.com
Position 3: As a nitrogen atom, this position is involved in protonation and alkylation reactions, as discussed previously. wikipedia.org
Position 6: This position is occupied by the carbonitrile group, and its reactivity is centered on the transformations of this functional group. The nitrile group itself is a deactivating group for electrophilic aromatic substitution. wikipedia.org
Positions 7 and 8: These positions on the benzene ring are susceptible to electrophilic attack. The 8-position is generally the most reactive site on the quinazoline ring for electrophilic substitution. wikipedia.orgnih.gov
Formation of Fused Heterocyclic Systems from this compound
The carbonitrile group at the 6-position of the quinazoline ring is a key functional group that can be chemically transformed to facilitate the annulation of additional heterocyclic rings. Its conversion into other reactive intermediates or its direct participation in cyclization reactions opens pathways to a variety of fused systems.
Synthesis of Pyrazolo[1,5-a]quinazolines
Pyrazolo[1,5-a]quinazolines are a significant class of N-fused heterocycles with a range of biological activities. nih.gov While direct synthesis from this compound is not extensively documented, established synthetic routes for this scaffold provide a blueprint for potential derivatization strategies.
A common method for constructing the pyrazolo[1,5-a]quinazoline core involves the reaction of a 2-hydrazinobenzoic acid with β-ketonitriles or similar three-carbon synthons. nih.gov For instance, the reaction of 2-hydrazinobenzoic acids with reagents like ethoxymethylenmalononitrile or ethyl-2-cyano-3-ethoxyacrylate leads to the formation of 4,5-dihydropyrazolo[1,5-a]quinazoline-5-one scaffolds. nih.gov
Table 1: General Conditions for Pyrazolo[1,5-a]quinazoline-5-one Synthesis
| Starting Material | Reagent | Conditions | Product |
|---|---|---|---|
| 2-Hydrazinobenzoic acid | Ethoxymethylenmalononitrile | Reflux | 3-Cyano-4,5-dihydropyrazolo[1,5-a]quinazoline-5-one |
For this compound to serve as a precursor, it would likely require modification to introduce a reactive hydrazine (B178648) moiety adjacent to the nitrogen at position 1 of the quinazoline ring. A hypothetical route could involve the elaboration of the quinazoline core to generate an intermediate that can undergo intramolecular cyclization. Another approach involves a domino reaction between o-alkenyl aromatic isocyanides and diazo compounds, which forms two rings and three new bonds in a single step to yield pyrazolo[1,5-c]quinazolines. rsc.org
Derivatization to Triazoloquinazolines
Triazoloquinazolines, which incorporate a triazole ring fused to the quinazoline system, are another class of heterocycles with significant pharmacological interest. researchgate.net The synthesis of these compounds often relies on the cyclization of quinazoline derivatives bearing reactive functional groups.
One established route to rsc.orgresearchgate.netarkat-usa.orgtriazolo[4,3-c]quinazoline derivatives involves the reaction of a 4-chloroquinazoline (B184009) with hydrazine hydrate, followed by condensation with aromatic aldehydes. chem-soc.si This creates a hydrazone intermediate which can then be cyclized.
Hypothetical Derivatization of this compound:
A plausible strategy to form a triazole ring fused to the quinazoline core starting from this compound would involve the transformation of a group adjacent to a ring nitrogen into a hydrazine or an azide. For example, if a 4-chloro-quinazoline-6-carbonitrile derivative were synthesized, it could react with hydrazine to form a 4-hydrazinyl-quinazoline-6-carbonitrile intermediate. This intermediate could then undergo cyclization with various one-carbon synthons (e.g., orthoesters, carboxylic acids) to form the fused triazole ring.
Table 2: Example of Triazoloquinazoline Synthesis from a Chloroquinazoline Derivative
| Intermediate | Reagent | Conditions | Product Type |
|---|---|---|---|
| 4-Hydrazinylquinazoline | Aromatic Aldehyde | Reflux | 5-substituted- rsc.orgresearchgate.netarkat-usa.orgtriazoloquinazoline |
This table illustrates a general synthetic pathway for triazoloquinazolines, as described in the literature for related quinazoline precursors. chem-soc.si
Preparation of Annulated Benzothiazoloquinazolines
Annulated benzothiazoloquinazolines represent a complex heterocyclic system where a benzothiazole (B30560) ring is fused to the quinazoline framework. The synthesis of such structures typically involves multistep sequences where the thiazole (B1198619) ring is constructed onto a pre-existing quinazoline.
A general approach involves the use of ortho-amino-thiophenol derivatives reacting with an activated quinazoline. For example, a halo-substituted quinazoline could undergo nucleophilic substitution with an aminothiophenol, followed by an intramolecular cyclization to form the fused thiazole ring. A known method utilizes triethylamine (B128534) in ethanol (B145695) to catalyze the synthesis of annulated benzothiazoloquinazolines. benthamopen.com
To utilize this compound, one would need to introduce appropriate functional groups onto the quinazoline ring to facilitate this annulation. A potential, albeit challenging, route could start with the synthesis of an amino-substituted this compound, which could then be converted into a thione. Subsequent reaction with a suitable halogenated benzene derivative could lead to the formation of the fused benzothiazole ring.
Cyclocondensation Reactions with Carbonitrile Precursors
The carbonitrile group is inherently reactive and can participate directly in cyclocondensation reactions to form a new heterocyclic ring. This approach is one of the most direct ways to utilize this compound as a building block for fused systems.
For instance, aromatic nitriles can react with various nucleophiles in the presence of a catalyst to build fused pyrimidine, pyridine (B92270), or other heterocyclic rings. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids is a known method for producing diverse quinazoline derivatives. organic-chemistry.org While this example builds the quinazoline ring itself, the principle of using a nitrile as a key reactant in a cyclization cascade is broadly applicable.
Another relevant strategy is the cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles to synthesize quinazolines. mdpi.com This highlights the ability of the nitrile group to act as an electrophilic partner in dehydrogenative coupling reactions.
Table 3: Potential Cyclocondensation Reactions Involving a Nitrile Group
| Nitrile Precursor | Co-reactant(s) | Catalyst/Conditions | Resulting Fused Ring System |
|---|---|---|---|
| 2-Aminobenzonitrile (B23959) | Aldehyde, Arylboronic Acid | Palladium catalyst | Quinazoline |
This table showcases general reaction types where a nitrile group is a key precursor in the formation of fused N-heterocycles. organic-chemistry.orgmdpi.com
Applying these principles to this compound, one could envision reactions with dinucleophiles to construct a fused ring. For example, reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of a suitable catalyst could lead to the formation of a fused pyridine or pyrimidine ring, resulting in a polycyclic aromatic system. The specific outcome would be highly dependent on the chosen co-reactant and reaction conditions.
Advanced Applications and Research Frontiers of Quinazoline 6 Carbonitrile Analogues
Contributions to Medicinal Chemistry Research
The quinazoline (B50416) scaffold is a "privileged" structure in medicinal chemistry, frequently utilized in the design of bioactive molecules due to its ability to interact with a wide range of biological targets. The addition of a carbonitrile (cyano) group at the 6-position of this scaffold creates Quinazoline-6-carbonitrile, a key building block for analogues with enhanced and specific biological activities. This cyano group can act as a crucial interaction point (a hydrogen bond acceptor) or be chemically modified to introduce diverse functionalities, making it a focal point in the design of targeted therapeutic agents, particularly kinase inhibitors.
Design of Kinase Inhibitors
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapies. Analogues of this compound have been extensively explored as scaffolds for potent and selective kinase inhibitors due to their structural resemblance to the adenine (B156593) part of ATP, allowing them to bind to the ATP-binding site of kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition Studies
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation, making it a prime target in oncology. The 4-anilinoquinazoline (B1210976) core is a well-established pharmacophore for EGFR inhibitors. Research has shown that modifications at the C-6 position of the quinazoline ring are critical for modulating potency and selectivity.
While direct studies on this compound are specific, research on its close analogues, such as those with 6-nitro or 6-ureido groups, provides significant insight into the role of C-6 substitution. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized, showing potent EGFR inhibitory activity in the sub-micromolar range. nih.gov The introduction of the aryl urea (B33335) group at the C-6 position was found to enlarge the molecular framework, increasing the potential for interactions with key amino acid residues in the EGFR active site and thereby improving binding affinity. nih.gov Similarly, studies on 6-nitro-4-substituted quinazolines have yielded compounds with potent EGFR inhibition. nih.govfigshare.com One such derivative demonstrated superior enzyme inhibition against the resistant EGFR T790M mutant, highlighting the therapeutic potential of modifying this position. nih.govfigshare.com These findings underscore the strategic importance of the C-6 position for developing next-generation EGFR inhibitors.
Table 1: EGFR Inhibitory Activity of Selected 6-Substituted Quinazoline Analogues
| Compound ID | C-6 Substitution | Target | IC₅₀ (nM) |
|---|---|---|---|
| Compound 7i | 4-Fluorophenyl ureido | EGFR | 11.66 |
| Compound 7c | 4-Chlorophenyl ureido | EGFR | 21.51 |
| Compound 7d | 4-Bromophenyl ureido | EGFR | 23.88 |
| Compound 6c | Chalcone derivative from 6-nitroquinazoline | EGFR (T790M) | 41.30 |
| Gefitinib (Ref.) | Methoxy (B1213986) | EGFR (T790M) | 67.80 |
Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) Inhibition
CDKs are crucial for cell cycle progression, while GSK-3 is involved in a multitude of cellular processes, including metabolism, apoptosis, and neurodevelopment. The deregulation of both kinase families is implicated in diseases like cancer and neurodegenerative disorders, such as Alzheimer's disease. nih.gov Consequently, the development of dual inhibitors targeting both CDKs and GSK-3 is a promising therapeutic strategy.
A significant breakthrough in this area involves fused heterocyclic systems derived from quinazoline-carbonitrile. Specifically, novel 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives have been identified as potent dual inhibitors of CDK1 and GSK-3. nih.gov Structure-activity relationship (SAR) studies on this scaffold led to the identification of compounds with submicromolar inhibitory values against both kinases. nih.gov Further research on the related thiazolo[5,4-f]quinazolin-9(8H)-one scaffold also yielded compounds with micromolar inhibitory effects on CDK5 and GSK-3. nih.gov These findings highlight the utility of the rigid, fused quinazoline-carbonitrile system as a template for designing multi-target kinase inhibitors. nih.govnih.gov
Table 3: Dual Kinase Inhibitory Activity of Thiazolo[5,4-f]quinazoline Analogues
| Compound Class | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile (Lead Compound 13d) | CDK1/CycB | 0.88 |
| 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile (Lead Compound 13d) | GSK-3α/β | 0.65 |
| 8H-thiazolo[5,4-f]quinazolin-9-one (Compound I) | CDK1/CycB | 1.8 |
| 8H-thiazolo[5,4-f]quinazolin-9-one (Compound I) | GSK-3α/β | 0.95 |
| 8H-thiazolo[5,4-f]quinazolin-9-one (Compound II) | CDK1/CycB | 0.9 |
Vascular Endothelial Growth Factor Receptor (VEGFR) Targeting
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. The quinazoline scaffold is a core component of several approved VEGFR inhibitors. ekb.eg
Research has focused on designing quinazoline derivatives that can effectively block the ATP-binding site of VEGFR-2. Studies on quinazoline-based compounds have yielded potent inhibitors, with some showing activity comparable to or better than the reference drug sorafenib. nih.govmdpi.com For example, a series of quinazolin-4(3H)-ones bearing a urea functionality were developed, with the most potent compound exhibiting a VEGFR-2 IC₅₀ value of 0.117 µM. nih.gov Another study on quinazoline derivatives identified a lead compound with a VEGFR-2 IC₅₀ of 60.00 nM. nih.gov While these specific examples may not be 6-carbonitrile derivatives, the consistent success of C-6 substituted quinazolines (e.g., 6-nitro derivatives) in targeting kinases supports the investigation of this compound analogues in this context. nih.gov
Table 4: VEGFR-2 Inhibitory Activity of Selected Quinazoline Analogues
| Compound ID | Target | IC₅₀ (nM) |
|---|---|---|
| Compound VIII | VEGFR-2 | 60.0 |
| Compound 5p | VEGFR-2 | 117.0 |
| Compound 7 | VEGFR-2 | 4600.0 |
| Sorafenib (Ref.) | VEGFR-2 | 31.1 - 69.0 |
Histone Deacetylase (HDAC) Modulation
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to the development of cancer, making them an important therapeutic target. HDAC inhibitors typically consist of three parts: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.
The quinazoline moiety has been successfully employed as a cap group in the design of potent and selective HDAC inhibitors. nih.govnih.gov Specifically, quinazolin-4(3H)-one derivatives have been synthesized and identified as selective inhibitors of HDAC6, a specific isoform implicated in cancer and neurodegenerative diseases. mdpi.comnih.gov In one study, a series of novel quinazoline-4-(3H)-one analogues were developed, with the most potent and selective compound against HDAC6 displaying an IC₅₀ value of 150 nM. mdpi.comnih.gov Another research effort focusing on dual inhibition identified quinazoline-based derivatives that synergistically inhibit both HDAC1 (IC₅₀ = 31 nM) and HDAC6 (IC₅₀ = 16 nM). nih.gov The versatility of the quinazoline scaffold as a cap group suggests that this compound analogues could be valuable for developing novel HDAC inhibitors with unique selectivity profiles. nih.gov
Table 5: Inhibitory Activity of Selected Quinazoline-Based HDAC Modulators
| Compound ID | Target | IC₅₀ (nM) |
|---|---|---|
| Compound 1 | HDAC1 | 31 |
| Compound 1 | HDAC6 | 16 |
| Compound 2 | HDAC1 | 37 |
| Compound 2 | HDAC6 | 25 |
| Compound 5b | HDAC6 | 150 |
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibiting PARP, particularly PARP-1 and PARP-2, has emerged as a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The quinazoline scaffold has been utilized as a bioisostere for other known PARP inhibitors, leading to the development of potent novel compounds.
Research into 4-hydroxyquinazoline (B93491) derivatives has identified compounds with significant PARP-1 inhibitory activity. For instance, compound B1 demonstrated an IC₅₀ value of 63.81 ± 2.12 nM against PARP-1. nih.gov Further modifications to the quinazoline core, such as the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, have yielded even more potent inhibitors. Compound Cpd36, a derivative from this class, exhibited exceptional potency with IC₅₀ values of 0.94 nM and 0.87 nM against PARP-1 and PARP-2, respectively. nih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| B1 | PARP-1 | 63.81 ± 2.12 | nih.gov |
| Cpd36 | PARP-1 | 0.94 | nih.gov |
| Cpd36 | PARP-2 | 0.87 | nih.gov |
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of human carbonic anhydrase (hCA) are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
Quinazolinone derivatives have been synthesized and evaluated as inhibitors of hCA isoforms. A series of 2,3-disubstituted quinazolinones displayed moderate to significant inhibitory activity against bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II), with IC₅₀ values ranging from 8.9 to 67.3 µM and 14.0 to 59.6 µM, respectively. nih.govresearchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors. For example, compound 4d was identified as a competitive inhibitor of both bCA-II and hCA-II with Kᵢ values of 13.0 ± 0.013 µM and 14.25 ± 0.017 µM, respectively. nih.govnih.gov
| Compound | Target | Inhibition Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Quinazolinone Series (4a-p) | bCA-II | IC₅₀ Range | 8.9 - 67.3 | nih.govresearchgate.net |
| hCA-II | IC₅₀ Range | 14.0 - 59.6 | nih.govresearchgate.net | |
| Compound 4d | bCA-II | Kᵢ | 13.0 ± 0.013 | nih.govnih.gov |
| hCA-II | Kᵢ | 14.25 ± 0.017 | nih.govnih.gov |
DprE1 Inhibitors
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. While various chemical scaffolds, such as benzothiazinones and quinoxalines, have been extensively studied as DprE1 inhibitors, there is a notable lack of specific research on this compound analogues for this target in the reviewed literature. The current focus of DprE1 inhibitor development appears to be on other heterocyclic systems. acs.orgnih.gov
Pin1 Inhibitors
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that plays a crucial role in cell cycle regulation by catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs in proteins. Overexpression of Pin1 is linked to various cancers, making it an attractive therapeutic target.
Research has identified several quinazoline derivatives as inhibitors of Pin1. Through virtual screening and subsequent biological evaluation, compounds VS1 and VS2 were identified as having good Pin1 inhibitory activity, with IC₅₀ values of 6.4 µM and 29.3 µM, respectively. units.itunisi.it These findings highlight the potential of the quinazoline scaffold in the development of novel Pin1 inhibitors for cancer therapy.
Exploration of Other Enzyme and Receptor Targets
Beyond the aforementioned enzymes, the versatility of the this compound scaffold has prompted investigations into its interactions with other important biological targets.
Alpha 1-Adrenoceptor Antagonism Research
Alpha 1-adrenoceptors are members of the G protein-coupled receptor superfamily and are involved in the regulation of various physiological processes, including smooth muscle contraction. Antagonists of these receptors are used in the treatment of conditions like hypertension and benign prostatic hyperplasia.
While specific research on this compound analogues as alpha 1-adrenoceptor antagonists is limited, the broader class of quinazoline-based compounds has been a cornerstone in this area. drugbank.com Interestingly, some quinazoline-derived alpha 1-adrenoceptor antagonists, such as doxazosin (B1670899) and terazosin, have been shown to induce apoptosis in prostate cancer cells through a mechanism that is independent of their alpha 1-adrenoceptor blocking activity. nih.gov This suggests that the quinazoline scaffold may possess inherent anticancer properties that are separate from its receptor antagonism.
Phosphodiesterase Inhibition Studies
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Inhibition of specific PDE isoforms has therapeutic potential in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.
Quinazoline derivatives have been explored as inhibitors of various PDE isoforms. A series of quinazolines were found to be potent dual inhibitors of PDE3 and PDE4, with IC₅₀ values in the nanomolar range for both isoforms. nih.gov More recently, novel substituted 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines have been designed and evaluated as inhibitors of PDE7A, an enzyme expressed in immune and proinflammatory cells. nih.gov These studies indicate that the quinazoline scaffold is a promising template for the development of selective or dual PDE inhibitors.
| Compound Class | Target | Potency | Reference |
|---|---|---|---|
| Quinazolines | PDE3/PDE4 | IC₅₀ in the nanomolar range | nih.gov |
| 4-Hydrazinoquinazolines and Triazoloquinazolines | PDE7A | Good potency | nih.gov |
Topoisomerase Inhibition Research
Quinazoline derivatives have emerged as a significant class of topoisomerase inhibitors, crucial enzymes in DNA replication, transcription, and repair. nih.gov Research has focused on both Topoisomerase I (Top1) and Topoisomerase II (Topo II), which are validated targets for cancer chemotherapy. nih.govnih.gov
A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were designed and synthesized as Topo II inhibitors and DNA intercalators. nih.gov Several compounds from this series exhibited potent cytotoxic effects against cancer cell lines such as HCT-116, HepG-2, and MCF-7, with IC50 values ranging from 5.22 to 24.24 µM. nih.gov Further investigation of the most promising compound in this series, 18c , revealed it could induce apoptosis and arrest the cell cycle at the G2-M phase in HepG-2 cells. nih.gov Molecular docking studies suggested that the cytotoxic effects were likely due to a combination of Topo II inhibition and DNA binding. nih.gov
In another study, pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their antiproliferative and topoisomerase inhibition activities. mdpi.com While some compounds, like 2E and 2P , were weakly effective against Topo I, compound 2E showed strong inhibitory activity against Topo IIα, comparable to the standard drug etoposide. mdpi.com Specifically, it inhibited 88.3% of the enzyme's activity. mdpi.com
Furthermore, pyrimidoquinazoline analogues have been designed as electron-deficient anthraquinone (B42736) analogues to cross-link DNA with topoisomerase II. acs.org These compounds were confirmed to act as topoisomerase II poisons and induce DNA-protein cross-linking. acs.org
Ligand Design for Benzodiazepine (B76468) and GABA Receptors
Analogues of quinazoline have been extensively investigated as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govnih.gov The GABA-A receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions, leading to neuronal hyperpolarization and an inhibitory effect on neurotransmission. nih.gov Many quinazoline derivatives have shown a high affinity for the benzodiazepine binding site on this receptor. nih.gov
Research into pyrazolo[1,5-a]quinazolines has identified compounds that act as modulators of the GABA-A receptor with varying profiles. mdpi.com For instance, compounds 6a and 6b were found to modulate the receptor in opposite ways, with 6b enhancing and 6a reducing the chloride current, suggesting they act as a partial agonist and an inverse partial agonist, respectively. mdpi.com The most potent derivative in one study was 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline 11d , which enhanced the chloride current at concentrations as low as 0.01 µM. mdpi.com
Docking studies have been used to rationalize the anticonvulsant activities of newly synthesized quinazolines by assessing their binding affinities to the GABA-A receptor. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions on the aromatic ring significantly influence anticonvulsant activity. nih.gov For example, para-substituted analogues generally exhibit higher activity than meta- or di-substituted ones, and electron-withdrawing groups at the para position tend to produce more potent anticonvulsant effects than electron-donating groups. nih.gov
Vasopressin V3 Receptor Ligands
Quinazoline-based compounds have been identified as antagonists for the vasopressin V3 receptor, also known as the V1b receptor. nih.govopenmedicinalchemistryjournal.com This receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and various emotional processes. researchgate.net Consequently, V3 receptor antagonists are being explored for their therapeutic potential. nih.gov
Through high-throughput screening, a class of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide antagonists was discovered. nih.gov The initial hit compound, Compound 1 , showed good activity in a V3 binding assay with an IC50 of 0.20 µM. nih.gov Optimization of this lead compound led to the development of analogues such as 19 (IC50=0.31 µM) and 24 (IC50=0.12 µM) with improved drug-like properties. nih.gov Further synthesis and SAR studies on this series identified compounds with low nanomolar affinity for the V3 receptor and high selectivity over related vasopressin (V1a, V2) and oxytocin (B344502) receptors. researchgate.net
Fibrinogen Receptor Antagonists
Substituted quinazolinediones and quinazolinones have been developed as potent antagonists of the fibrinogen receptor, also known as the glycoprotein (B1211001) IIb/IIIa complex. openmedicinalchemistryjournal.comnih.gov This receptor plays a critical role in platelet aggregation, and its antagonists are effective as antiplatelet agents. nih.gov The quinazoline structures serve as central templates for nonpeptide mimics of the Arg-Gly-Asp (RGD) sequence that interacts with the receptor. nih.gov
Research in this area has described the synthesis and biological activity of a series of 3,6-substituted quinazolinediones and quinazolinones that demonstrate potent inhibition of platelet aggregation. nih.gov The Sonogashira cross-coupling reaction has been utilized to synthesize 6-iodoquinazolinedione derivatives, which have also been identified as potent fibrinogen receptor antagonists. mdpi.com
Histamine (B1213489) H4 Receptor Inverse Agonists
Quinazoline-containing compounds have been successfully developed as potent and selective inverse agonists for the histamine H4 receptor (H4R). nih.govnih.gov The H4R is primarily expressed on cells of hematopoietic origin and is involved in inflammatory responses.
A scaffold hopping approach, guided by in silico pharmacophore modeling, led to the identification and optimization of a series of quinazoline-based H4R ligands. nih.govacs.org This effort resulted in the discovery of potent human H4R inverse agonists, such as VUF10499 (54) (pKi = 8.12) and VUF10497 (55) (pKi = 7.57). nih.govacs.org Interestingly, these compounds also showed significant affinity for the histamine H1 receptor, making them dual-action ligands with potential for enhanced therapeutic benefits. nih.govacs.org
Further optimization of this class of compounds by introducing a sulfonamide moiety led to analogues with improved physicochemical properties and high H4R affinity. nih.govfigshare.com The potent analogue 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide (54) (pKi = 8.31) was found to have anti-inflammatory activity in an animal model of acute inflammation. nih.govfigshare.com
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
Influence of Substituents on Biological Activities
The biological activity of quinazoline analogues is highly dependent on the nature and position of substituents on the quinazoline core. Extensive SAR studies have provided key insights for molecular design.
Position 2 and 3 : Substituents at the 2 and 3 positions of the quinazolinone ring are often essential for antimicrobial and cytotoxic activities. nih.gov For example, a 2-methyl or thiol group and a substituted aromatic ring at position 3 are considered important for these effects. nih.gov In the context of antitumor agents, incorporating different halogen atoms (F, Cl, or Br) at the para position of a benzene (B151609) ring attached to the core structure can increase antiproliferative activity against various cancer cell lines. mdpi.com
Position 4 : An amine or substituted amine at the 4th position can enhance antimicrobial activities. nih.gov For EGFR kinase inhibitors, a 4-anilinoquinazoline moiety is a crucial pharmacophoric group. ekb.eg
Position 6 : The substitution at the C-6 position is critical for the potency of many quinazoline derivatives. For instance, in a series of PI3K inhibitors, a hydrogen-bond acceptor group, such as a cyano or nitro group, on a pyridine (B92270) ring attached at position 6 of the quinazoline was found to be important for improving anti-proliferative activity. nih.gov The presence of a halogen atom at this position can also improve antimicrobial activity. nih.gov For EGFR inhibitors, substitutions at C-6 or C-7 are necessary for function. ekb.eg
Alkoxy Substitutions : In studies of 4-(4-substituted piperazine)-5,6,7-trialkoxy quinazoline derivatives, it was observed that ethoxy series compounds exhibited higher inhibitory activity against tumor cell proliferation than the corresponding methoxy series. nih.gov
The table below summarizes the activity of selected quinazoline analogues against various targets.
Molecular Hybridization Strategies
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved efficacy, or a dual mode of action. For the general quinazoline scaffold, this approach has been widely and successfully applied. nih.govrsc.org Pharmacophores such as thiazolidinone, benzoxazinone, and various amino acids have been linked to the quinazoline core to generate hybrids with potent anti-proliferative and antimicrobial activities. rsc.org
In the theoretical application to this compound, the 6-carbonitrile group could serve as a key synthetic handle. It can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, which can then be used to link another pharmacophore. Alternatively, the nitrile group itself could participate in cycloaddition reactions to form heterocyclic rings like triazoles or tetrazoles, directly integrating a second pharmacophoric unit into the structure. Such a strategy would aim to combine the inherent biological activities of the quinazoline core with those of the appended moiety to target multiple pathways involved in a disease state.
Table 1: Conceptual Molecular Hybridization Strategies for this compound
| Hybridization Partner | Potential Linkage Strategy | Desired Biological Outcome |
| Triazole Moiety | Cycloaddition reaction with the nitrile group | Enhanced anti-cancer or anti-microbial activity |
| Amino Acid | Reduction of nitrile to amine, followed by amide coupling | Improved cell permeability and target interaction |
| Kinase Inhibitor Scaffold | Functionalization and linkage via a spacer | Dual kinase inhibition for synergistic anti-cancer effect |
Multi-Targeted Ligand Design
The design of multi-targeted ligands is a rational approach to developing therapeutics for complex diseases like cancer or neurodegenerative disorders, which involve multiple biological pathways. researchgate.net The quinazoline skeleton is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets, most notably protein kinases. distantreader.org Derivatives of 4-anilinoquinazoline, for instance, are foundational to several approved Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. distantreader.org
For a this compound analogue, the design of a multi-targeted ligand would involve strategic modifications at other positions of the quinazoline ring, such as the 4-position, while potentially leveraging the 6-carbonitrile group to modulate physicochemical properties or provide additional interaction points within a target's active site. The nitrile group is a strong hydrogen bond acceptor and can influence the electronic properties of the entire ring system, which could be exploited to achieve simultaneous inhibition of multiple targets, such as different receptor tyrosine kinases (e.g., EGFR and VEGFR) or a combination of a kinase and another enzyme class. mdpi.com
Chemical Biology and Probe Development
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein target. These tools are invaluable for understanding protein function and for the initial stages of drug discovery. mq.edu.au Probes often contain three key components: a recognition element (the pharmacophore that binds the target), a reactive or reporter group, and a linker.
A this compound scaffold could be elaborated into a chemical probe. The quinazoline core would serve as the recognition element for a target of interest, such as a specific kinase. The 6-carbonitrile position, or another suitable position, could be modified to attach a linker connected to a reporter tag (like a fluorescent dye or biotin) or a photoreactive group for covalent labeling of the target protein. mq.edu.au For example, the nitrile could be reduced to an amine and then coupled to a linker-reporter cassette. Such probes would enable researchers to visualize the localization of the target protein within cells or to isolate and identify the protein from complex biological mixtures.
Table 2: Conceptual Design of this compound-Based Chemical Probes
| Probe Type | Modification Strategy | Application |
| Affinity-Based Probe | Attach a biotin (B1667282) tag via a linker at the 4- or 6-position | Target protein isolation and identification (pull-down assays) |
| Fluorescent Probe | Attach a fluorophore via a linker at the 4- or 6-position | Cellular imaging and target localization studies |
| Photo-Affinity Probe | Incorporate a diazirine or benzophenone (B1666685) group | Covalent labeling of the target protein for identification |
Research on Biological Target Identification and Validation
Identifying the specific molecular target of a biologically active compound is a critical step in understanding its mechanism of action and developing it further as a therapeutic. Chemical proteomics, often employing chemical probes, is a powerful strategy for target identification. mdpi.com
Once a library of this compound analogues demonstrated a particular biological effect (e.g., inhibition of cancer cell growth), the next step would be to identify the protein(s) with which they interact to produce this effect. An affinity-based probe, as described above, could be synthesized and used in pull-down experiments with cell lysates. Proteins that bind to the probe are isolated and subsequently identified using mass spectrometry. This unbiased approach can reveal novel targets or confirm expected ones. Following identification, target validation would be performed using techniques like genetic knockdown (siRNA) or knockout (CRISPR) to confirm that modulating the identified protein replicates the effect of the compound. This process validates the protein as a viable target for therapeutic intervention with this class of compounds.
Computational and Theoretical Investigations of Quinazoline 6 Carbonitrile
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Affinities
While specific binding affinity data for Quinazoline-6-carbonitrile is not available, studies on various quinazoline (B50416) derivatives have demonstrated a wide range of binding affinities for numerous biological targets, most notably the Epidermal Growth Factor Receptor (EGFR) kinase domain. The binding affinity is typically quantified by the docking score, with lower scores generally indicating a more favorable binding interaction. For instance, in studies of quinazoline-based inhibitors, docking scores can range significantly based on the substitutions on the quinazoline core.
It is hypothesized that the 6-carbonitrile group, being a potent electron-withdrawing group, could influence the electronic properties of the quinazoline ring system, potentially modulating its interaction with key residues in the active site of target proteins. Future molecular docking studies would be necessary to calculate the specific binding affinity of this compound for various targets and to compare it with established inhibitors.
Elucidation of Binding Modes and Active Site Interactions
The binding modes of quinazoline derivatives have been extensively studied, particularly in the context of EGFR inhibition. Typically, the quinazoline scaffold acts as a hinge-binder, forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase. For many EGFR inhibitors, a critical hydrogen bond is formed between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR).
In the case of this compound, it is predicted that the fundamental binding mode would be similar. The cyano group at the 6-position is located in a region that often interacts with the solvent or the ribose-phosphate binding region of the ATP pocket. The specific orientation and interactions of the 6-carbonitrile group would be of significant interest in dedicated docking studies. It could potentially form additional interactions, such as hydrogen bonds or dipole-dipole interactions, with nearby residues, which could enhance binding affinity and selectivity. A study on 4-anilinoquinazoline (B1210976) derivatives highlighted the importance of substitutions at the 6-position for interaction with the T790M mutant of EGFR. japsonline.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Predictive Models for Biological Activity
Numerous QSAR studies have been conducted on quinazoline derivatives to develop predictive models for their anticancer and other biological activities. frontiersin.orgnih.gov These models are typically built using a training set of compounds with known activities and then validated using a test set. The goal is to create a model that can accurately predict the activity of new, untested compounds.
A specific QSAR model for this compound has not been reported. However, existing QSAR models for quinazoline derivatives could potentially be used to predict its activity, provided that the model's applicability domain includes compounds with a 6-cyano substitution. The development of a robust QSAR model would require a dataset of quinazoline derivatives with varying substitutions at the 6-position, including the carbonitrile group, and their corresponding biological activities.
Identification of Key Structural Descriptors for Potency
QSAR studies on quinazoline derivatives have identified several key structural descriptors that are important for their biological activity. These descriptors can be categorized as electronic, steric, and hydrophobic. For example, 3D-QSAR studies on EGFR inhibitors have shown that electrostatic and steric fields are critical for activity. frontiersin.org Contour maps generated from these studies can visualize regions where certain properties are favorable or unfavorable for activity.
Density Functional Theory (DFT) and Quantum Chemical Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Quantum chemical calculations, including DFT, have been applied to quinazoline derivatives to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). nih.govresearchgate.net These properties are crucial for understanding the reactivity and interaction of molecules.
While specific DFT studies on this compound are not available, it is anticipated that the presence of the electron-withdrawing cyano group at the 6-position would have a pronounced effect on the electronic properties of the quinazoline ring. It would likely lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets. The MEP map would likely show a region of negative potential around the nitrogen atom of the cyano group, indicating a potential site for electrophilic attack or hydrogen bond donation. A detailed DFT analysis would provide valuable insights into the intrinsic electronic characteristics of this compound, which could then be correlated with its biological activity.
Investigation of Reaction Mechanisms and Transition States
The synthesis of the quinazoline scaffold can proceed through various routes, and computational studies are instrumental in mapping out the plausible reaction mechanisms. researchgate.net Theoretical analyses, often employing Density Functional Theory (DFT), can model the energy landscape of a reaction, identifying intermediates and, crucially, the transition states that connect them.
A general approach to quinazoline synthesis involves the cyclization of N-substituted 2-aminobenzonitriles or related precursors. Computational models can simulate these cyclization processes, calculating the activation energies associated with different potential pathways. For instance, in the formation of the quinazoline ring, theoretical calculations can help determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway involving distinct intermediates. By locating the transition state structures, which represent the highest energy point along the reaction coordinate, chemists can understand the kinetic feasibility of a proposed mechanism. These computational insights are vital for optimizing reaction conditions, such as temperature and catalysts, to favor the desired product formation. researchgate.net
While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in the provided literature, the general principles derived from studies on related quinazoline derivatives are applicable. semanticscholar.orgorganic-chemistry.org These investigations typically involve mapping the potential energy surface to elucidate the most favorable reaction pathway.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly DFT, are widely used to calculate a range of electronic properties and reactivity descriptors that quantify and predict a molecule's reactivity. sdiarticle3.com
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
The energies and spatial distributions of the HOMO and LUMO of this compound would dictate its behavior in various reactions. A higher HOMO energy suggests a greater propensity to donate electrons to an electrophile. Conversely, a lower LUMO energy indicates a greater ability to accept electrons from a nucleophile. Computational software can generate visualizations of these orbitals, showing their localization on the molecule. For quinazoline derivatives, the HOMO is often distributed over the benzene (B151609) ring and the heteroatoms, while the LUMO may be localized on the pyrimidine (B1678525) ring, but the presence of the electron-withdrawing nitrile group at the 6-position would significantly influence this distribution. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sdiarticle3.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. For this compound, the energy gap would be a key indicator of its stability and its potential to participate in chemical reactions.
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Quinazoline Analogues (Note: Data presented is for representative quinazoline analogues as found in the literature, not specifically for this compound)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Analogue A1 | -6.04 | -1.70 | 4.34 |
Source: Adapted from theoretical studies on quinazoline analogues. sdiarticle3.com
Table 2: Calculated Dipole Moments for Representative Quinazoline Analogues (Note: Data presented is for representative quinazoline analogues as found in the literature, not specifically for this compound)
| Compound | Dipole Moment (Debye) |
| Analogue A1 | 4.12 |
Source: Adapted from theoretical studies on quinazoline analogues. sdiarticle3.com
Based on the HOMO and LUMO energies, several global reactivity indices can be calculated to further characterize the chemical behavior of a molecule.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as half the energy gap: η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates a higher reactivity.
These indices provide a quantitative measure of the reactivity of this compound, allowing for comparisons with other molecules. researchgate.net
The ionization potential (I) is the energy required to remove an electron from a molecule, while the electron affinity (A) is the energy released when an electron is added to a molecule. According to Koopmans' theorem, these can be approximated by the negative of the HOMO and LUMO energies, respectively:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
These values are fundamental in understanding the redox properties of this compound and its behavior in charge-transfer reactions. researchgate.net
Table 3: Calculated Reactivity Descriptors for a Representative Quinazoline Analogue (Note: Data is calculated based on the values for Analogue A1 in Table 1, as a representative example)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.04 |
| Electron Affinity (A) | 1.70 |
| Electronegativity (χ) | 3.87 |
| Chemical Hardness (η) | 2.17 |
| Chemical Softness (S) | 0.46 |
Charge Transfer Analysis
Charge transfer is a fundamental process that dictates the electronic and optical properties of a molecule, influencing its reactivity, stability, and interaction with biological targets. In this compound, the distribution of electron density and the nature of intramolecular charge transfer (ICT) are significantly influenced by the interplay between the electron-donating quinazoline ring system and the strongly electron-withdrawing nitrile (-CN) group at the 6-position.
Computational studies, primarily using Density Functional Theory (DFT), provide a detailed picture of this electronic landscape. Key insights are derived from the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the frontier orbitals governing chemical reactivity and electronic transitions.
For this compound, theoretical calculations show that the HOMO is predominantly localized on the electron-rich bicyclic quinazoline core. In contrast, the LUMO is concentrated around the electron-deficient pyrimidine ring and, notably, the cyano group. beilstein-journals.orgnih.govsemanticscholar.org This spatial separation of the frontier orbitals is a clear indicator of a charge-transfer character upon electronic excitation. beilstein-journals.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, facilitating charge transfer. nih.govijastems.org
Natural Bond Orbital (NBO) analysis further elucidates the charge delocalization and hyperconjugative interactions within the molecule. ijastems.org This analysis quantifies the stabilization energies arising from electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs. In this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms in the quinazoline ring and the antibonding orbitals of the aromatic system and the cyano group, confirming the charge transfer pathways.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. For this molecule, the MEP would show regions of negative potential (electron-rich) concentrated around the nitrogen atoms of the quinazoline ring and the nitrile group, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be located over the hydrogen atoms. researchgate.net
Table 1: Representative Theoretical Electronic Properties of Quinazoline Derivatives
The following data is illustrative of typical results from DFT calculations on quinazoline structures and is meant to represent the type of findings generated in a charge transfer analysis.
| Parameter | Description | Representative Value | Significance |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.4 eV | A smaller gap suggests higher reactivity and easier charge transfer. nih.gov |
In Silico ADME/Tox Profiling Methodologies (excluding specific data)
Before a compound can be considered for further development, its pharmacokinetic and toxicological profiles must be evaluated. In silico methods provide rapid and cost-effective ways to predict these properties, allowing researchers to prioritize promising candidates and identify potential liabilities early in the discovery process. azolifesciences.comjst.go.jp These computational approaches reduce the reliance on extensive animal testing and minimize late-stage failures in drug development. nih.govnih.gov
Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Parameters
The assessment of a drug's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical to its efficacy. Computational models are widely used to predict these properties based on a molecule's structure. jst.go.jpnih.gov
Methodologies for predicting ADME parameters often rely on Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between a compound's structural or physicochemical properties (known as molecular descriptors) and its biological activity or a specific ADME property. nih.gov Descriptors can include parameters like molecular weight, lipophilicity (logP), polar surface area, number of hydrogen bond donors and acceptors, and solubility.
Commonly used computational approaches include:
Data-Based Approaches : These methods, including QSAR and machine learning algorithms like support vector machines (SVM) and random forests (RF), are trained on large datasets of compounds with known experimental ADME properties. nih.govnih.gov They can predict properties such as gastrointestinal absorption, permeability across the Caco-2 cell line (an indicator of intestinal absorption), and the ability to cross the blood-brain barrier. nih.gov
Structure-Based Methods : When the three-dimensional structure of a relevant protein (like a metabolic enzyme or a transporter) is known, molecular docking simulations can be used. jst.go.jp These methods predict how a compound might bind to the active site of a protein, providing insights into its potential for being a substrate or inhibitor of key metabolic enzymes (e.g., Cytochrome P450 family) or drug transporters (e.g., P-glycoprotein). slideshare.net
Physiologically Based Pharmacokinetic (PBPK) Modeling : This more complex approach integrates predicted ADME parameters into a comprehensive model of the whole organism. PBPK models simulate the drug's movement and transformation within different organs and tissues, providing a more holistic prediction of its pharmacokinetic profile over time. azolifesciences.com
Prediction of Toxicity Profiles for Research Prioritization
Computational toxicology aims to predict the potential adverse effects of chemicals on humans and the environment, thereby guiding the selection of safer compounds for development. azolifesciences.comacs.org These methods are essential for flagging molecules that may have liabilities such as carcinogenicity, mutagenicity, or organ-specific toxicity.
Key methodologies in in silico toxicity prediction include:
QSAR Models : Similar to their use in ADME prediction, QSAR models are developed to correlate molecular structures with specific toxicity endpoints. nih.gov These models are trained on historical data from toxicological studies and can predict risks like Ames mutagenicity, carcinogenicity, and hepatotoxicity. researchgate.net
Expert Rule-Based Systems : These systems utilize a curated knowledge base of toxicological information. They screen chemical structures for the presence of specific molecular substructures, known as "structural alerts," that are associated with known mechanisms of toxicity. nih.gov By identifying these fragments, the models can provide alerts for potential toxicities.
Read-Across : This method works on the principle that structurally similar compounds are likely to have similar biological properties, including toxicity. nih.gov The toxicity of a new or untested compound is inferred from the known toxicity data of one or more structurally related analogues.
Machine Learning and Deep Learning : Modern computational toxicology increasingly employs advanced machine learning and deep learning algorithms. nih.govacs.org Trained on vast datasets of chemical structures and their associated toxicity data, these models can recognize complex patterns that are not easily captured by simpler models, leading to more accurate toxicity predictions. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Quinazoline-6-carbonitrile, and how can researchers optimize yield and purity?
- Methodological Answer : Begin with nucleophilic aromatic substitution or cyclization reactions involving nitrile-containing precursors. Optimization involves adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and employing techniques like HPLC or GC-MS for purity validation . For yield improvement, consider kinetic vs. thermodynamic control strategies and spectroscopic monitoring (e.g., in situ IR for intermediate detection) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substitution patterns and nitrile group positioning. X-ray crystallography resolves stereochemical ambiguities, while FT-IR validates nitrile absorption bands (~2200 cm⁻¹). Mass spectrometry (HRMS) ensures molecular weight accuracy, and elemental analysis confirms stoichiometry .
Q. What preliminary pharmacological screening models are suitable for assessing this compound’s bioactivity?
- Methodological Answer : Start with in vitro assays targeting kinase inhibition (e.g., EGFR, VEGFR) due to quinazoline’s known affinity. Use cell viability assays (MTT, ATP-luminescence) in cancer lines. Pair with computational docking (AutoDock, Schrödinger) to predict binding modes. Validate selectivity via kinase profiling panels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Conduct meta-analysis using standardized assay conditions (e.g., ATP concentration, cell passage number) and apply statistical tools (ANOVA, Bland-Altman plots) to identify variability sources. Replicate studies with internal controls and report confidence intervals to address reproducibility .
Q. What strategies are recommended for elucidating the in vivo metabolic fate of this compound?
- Methodological Answer : Use radiolabeled isotopes (¹⁴C at the nitrile group) for pharmacokinetic tracing. Combine LC-MS/MS for metabolite identification in plasma/tissue homogenates. Employ hepatocyte microsomal assays to map Phase I/II metabolism pathways. Cross-validate with in silico tools like Meteor (Lhasa Limited) .
Q. How can computational chemistry advance the design of this compound derivatives with improved target specificity?
- Methodological Answer : Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity. Use molecular dynamics simulations to assess binding stability. Validate predictions via fragment-based drug design (FBDD) and SPR (surface plasmon resonance) for affinity measurements .
Q. What experimental designs mitigate off-target effects in this compound’s mechanistic studies?
- Methodological Answer : Implement CRISPR-Cas9 knockout models to confirm target dependency. Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to verify target engagement. Employ high-content screening (HCS) to monitor phenotypic changes and pathway enrichment analysis (Ingenuity, Metascape) .
Data Analysis and Interpretation
Q. How should researchers handle outlier data points in dose-response studies of this compound?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test for statistical outlier detection. Investigate experimental variables (e.g., pipetting errors, cell confluency) causing deviations. Report outliers transparently and perform sensitivity analysis to assess their impact on EC₅₀/IC₅₀ calculations .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s mechanism of action?
- Methodological Answer : Use the PICO framework (Population: target protein; Intervention: compound; Comparison: analogs/controls; Outcome: binding affinity) to structure hypotheses. Evaluate feasibility via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Table: Key Research Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
